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molecular formula C13H13N3O2 B019265 4-(4-Aminophenoxy)-N-methylpicolinamide CAS No. 284462-37-9

4-(4-Aminophenoxy)-N-methylpicolinamide

Cat. No. B019265
M. Wt: 243.26 g/mol
InChI Key: RXZZBPYPZLAEFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08076488B2

Procedure details

A solution of 4-aminophenol (9.60 g, 88.0 mmol) in anhydrous DMF (150 mL) was treated with potassium tert-butoxide (10.29 g, 91.7 mmol), and the reddish-brown mixture was stirred at RT for 2 h. The contents were treated with 4-chloropyridine-2-carboxylic acid methylamide (15.0 g, 87.9 mmol) and K2CO3 (6.50 g, 47.0 mmol) and then heated at 80° C. for 8 h. The mixture was cooled to RT and partitioned between EtOAc (500 mL) and a saturated NaCl solution (500 mL). The aqueous phase was back-extracted with EtOAc (300 mL). The combined organic layers were washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The resulting solids were dried under reduced pressure at 35° C. for 3 h to afford the title compound (17.9 g, 84%) as a light-brown solid. 1H-NMR (DMSO-d6) δ 2.77 (d, J=4.8 Hz, 3H), 5.17 (br s, 2H), 6.64, 6.86 (AA′BB′ quartet, J=8.4 Hz, 4H), 7.06 (dd, J=5.5, 2.5 Hz, 1H), 7.33 (d, J=2.5 Hz, 1H), 8.44 (d, J=5.5 Hz, 1H), 8.73 (br d, 1H); HPLC ES-MS m/z 244 (MH+).
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
10.29 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
6.5 g
Type
reactant
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.CC(C)([O-])C.[K+].[CH3:15][NH:16][C:17]([C:19]1[CH:24]=[C:23](Cl)[CH:22]=[CH:21][N:20]=1)=[O:18].C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[CH3:15][NH:16][C:17]([C:19]1[CH:24]=[C:23]([O:8][C:5]2[CH:6]=[CH:7][C:2]([NH2:1])=[CH:3][CH:4]=2)[CH:22]=[CH:21][N:20]=1)=[O:18] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
9.6 g
Type
reactant
Smiles
NC1=CC=C(C=C1)O
Name
Quantity
10.29 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
CNC(=O)C1=NC=CC(=C1)Cl
Name
Quantity
6.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reddish-brown mixture was stirred at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 80° C. for 8 h
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to RT
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc (500 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was back-extracted with EtOAc (300 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting solids were dried under reduced pressure at 35° C. for 3 h
Duration
3 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CNC(=O)C1=NC=CC(=C1)OC1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 17.9 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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